REACTION_SMILES
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[CH3:15][C:16](=[O:17])[O:18][C:19](=[O:20])[CH3:21].[OH:1][CH:2]1[CH2:3][CH2:4][CH:5]([NH:11][C:12](=[O:13])[NH2:14])[c:6]2[c:7]1[s:8][cH:9][cH:10]2.[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[O:1]([CH:2]1[CH2:3][CH2:4][CH:5]([NH:11][C:12](=[O:13])[NH2:14])[c:6]2[c:7]1[s:8][cH:9][cH:10]2)[C:16]([CH3:15])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)NC1CCC(O)c2sccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(=O)OC1CCC(NC(N)=O)c2ccsc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |